
1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine
Descripción general
Descripción
1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine is a fluorinated organic compound that features a piperidine ring substituted with a difluoroethyl group and a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the use of difluoroethyl halides in the presence of a base to facilitate the substitution reaction on the piperidine ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring structure allows for versatile interactions with biological macromolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
- 1-(2,2-Difluoroethyl)piperidin-4-amine
- 1-(2,2-Difluoro-2-phenylethyl)piperidin-4-amine
Comparison: 1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine is unique due to the presence of both the difluoroethyl and p-tolyl groups, which confer distinct physicochemical properties and biological activities. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and bioactivity, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
1-[2,2-difluoro-2-(4-methylphenyl)ethyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2/c1-11-2-4-12(5-3-11)14(15,16)10-18-8-6-13(17)7-9-18/h2-5,13H,6-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQOBGJMQXJNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2CCC(CC2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



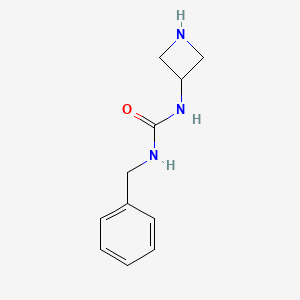
![(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474918.png)
![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)
![(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474922.png)
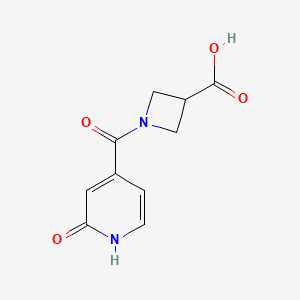
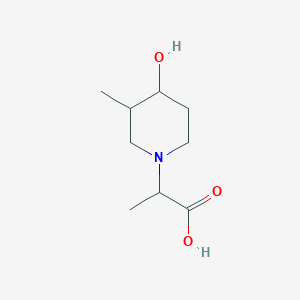
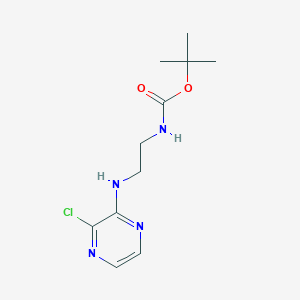



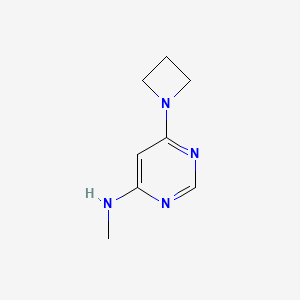
![tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate](/img/structure/B1474934.png)

